![molecular formula C8H16ClNO2 B12531835 3-[(Dimethylamino)methyl]-4-hydroxypent-3-en-2-one;hydrochloride CAS No. 820976-36-1](/img/structure/B12531835.png)
3-[(Dimethylamino)methyl]-4-hydroxypent-3-en-2-one;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(Dimethylamino)methyl]-4-hydroxypent-3-en-2-one;hydrochloride is a chemical compound with a unique structure that includes a dimethylamino group, a hydroxyl group, and a pentenone moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Dimethylamino)methyl]-4-hydroxypent-3-en-2-one;hydrochloride typically involves the reaction of 3-[(Dimethylamino)methyl]-4-hydroxybenzaldehyde with appropriate reagents under controlled conditions . The reaction conditions often include the use of solvents like toluene and catalysts such as lead acetate to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-[(Dimethylamino)methyl]-4-hydroxypent-3-en-2-one;hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
3-[(Dimethylamino)methyl]-4-hydroxypent-3-en-2-one;hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of polymers and other materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-[(Dimethylamino)methyl]-4-hydroxypent-3-en-2-one;hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The dimethylamino group can form hydrogen bonds and electrostatic interactions with target molecules, leading to changes in their activity and function .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-[(Dimethylamino)methyl]-4-hydroxybenzaldehyde: Shares a similar structure but lacks the pentenone moiety.
4-Dimethylaminopyridine: Contains a dimethylamino group but has a pyridine ring instead of a pentenone structure.
Uniqueness
3-[(Dimethylamino)methyl]-4-hydroxypent-3-en-2-one;hydrochloride is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various molecular targets. This makes it a versatile compound for research and industrial applications.
Propriétés
Numéro CAS |
820976-36-1 |
|---|---|
Formule moléculaire |
C8H16ClNO2 |
Poids moléculaire |
193.67 g/mol |
Nom IUPAC |
3-[(dimethylamino)methyl]-4-hydroxypent-3-en-2-one;hydrochloride |
InChI |
InChI=1S/C8H15NO2.ClH/c1-6(10)8(7(2)11)5-9(3)4;/h10H,5H2,1-4H3;1H |
Clé InChI |
JAXQIOADPXOZCV-UHFFFAOYSA-N |
SMILES canonique |
CC(=C(CN(C)C)C(=O)C)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


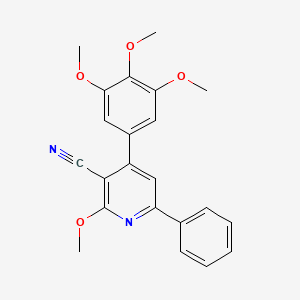
![2-[(2-Methyl-1H-imidazol-4-yl)sulfanyl]acetamide](/img/structure/B12531769.png)
![[2-Amino-6-[(4-fluorophenyl)methylamino]pyridin-3-yl]-ethylcarbamic acid;ethanesulfonic acid](/img/structure/B12531777.png)
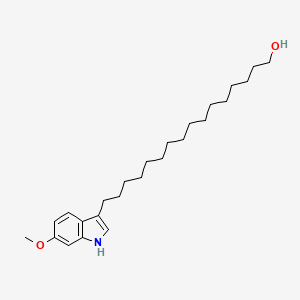
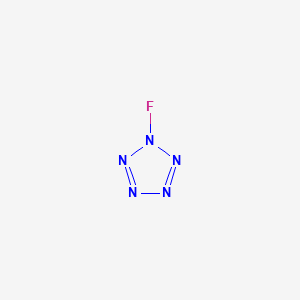
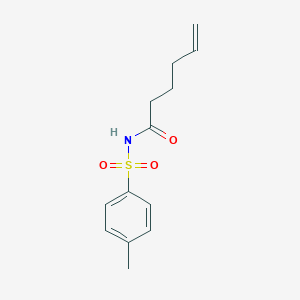
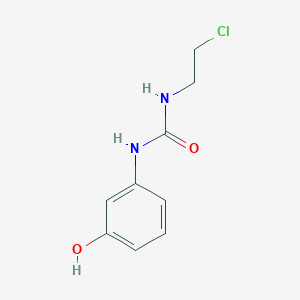

![1,1'-[1-(4-Azidophenyl)oct-1-ene-1,2-diyl]dibenzene](/img/structure/B12531819.png)
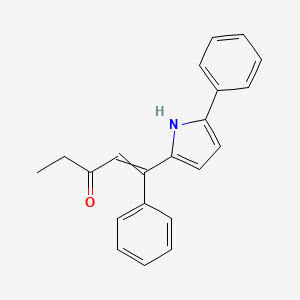
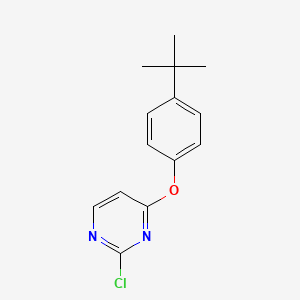
![3-(8-Methyl-1,4-dioxaspiro[4.5]decan-7-yl)propanoic acid](/img/structure/B12531851.png)
![2-Benzyl-3-phenyl-2-azaspiro[3.5]nonan-1-one](/img/structure/B12531858.png)
![1,7-Dimethylidene-6,7-dihydro-1H-cyclopenta[e]azulene](/img/structure/B12531863.png)
